Ethyl dodecanoate-d23
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Overview
Description
Ethyl dodecanoate-d23, also known as ethyl laurate-d23, is a deuterium-labeled compound. It is an ester formed from dodecanoic acid (lauric acid) and ethanol. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research for its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl dodecanoate-d23 is synthesized by esterification of dodecanoic acid with ethanol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond. The deuterium labeling is achieved by using deuterated ethanol (ethanol-d6) and deuterated dodecanoic acid.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and high-yield synthesis. The product is then purified through distillation or chromatography to obtain the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of dodecanoic acid and other oxidized products.
Reduction: Reduction reactions can convert this compound back to its alcohol form, ethyl alcohol, and dodecanoic acid.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Dodecanoic acid and other oxidized derivatives.
Reduction: Ethanol and dodecanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl dodecanoate-d23 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic pathways of ester-containing drugs.
Industry: Applied in the food and beverage industry as a flavoring agent and in the production of deuterated compounds for analytical purposes.
Mechanism of Action
The mechanism of action of ethyl dodecanoate-d23 involves its incorporation into various biochemical pathways. The deuterium labeling allows for precise tracking of the compound’s metabolic fate. In drug development, it helps identify molecular targets and pathways by mimicking the biological activity of natural compounds. The deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, providing valuable insights into drug behavior.
Comparison with Similar Compounds
Ethyl dodecanoate: The non-deuterated version of ethyl dodecanoate-d23.
Ethyl hexanoate: Another ester with a shorter carbon chain.
Ethyl octanoate: An ester with an intermediate carbon chain length.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more accurate tracing and analysis in metabolic and pharmacokinetic studies. This makes it a valuable tool in various fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h3-13H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXKVMNBHPAILY-WZPUNXEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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